3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
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Overview
Description
This compound is a heterocyclic compound that has applications in the field of medicinal chemistry . It is a precursor for the manufacture of ibrutinib .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.77 . The compound is achiral .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structures of Novel Thiophene/Phenyl-Piperidine Hybrid Chalcones : A study by Parvez et al. (2014) focused on the synthesis of closely related novel chalcones, including a compound with structural similarities to "3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one". These compounds were prepared via the reaction of 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media. The study provides insights into the crystal structures, showcasing the piperidine rings in chair conformations and the thiophene rings as essentially planar. The analysis reveals no classical hydrogen bonds but highlights non-classical hydrogen bonding and π···π interactions, which could influence molecular packing and stability (Parvez et al., 2014).
Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones : Research by Omar and Basyouni (1974) explored the piperidine-catalysed addition of thiols to acetylenic ketones, producing compounds with structural features related to "this compound". This study provides valuable information on the stereochemistry of such additions, where in certain solvents, only the (Z)-isomers were obtained. These findings are crucial for understanding the chemical behavior and potential applications of thiophene/piperidine compounds (Omar & Basyouni, 1974).
Potential Therapeutic Applications
Advances Toward New Antidepressants Beyond SSRIs : A series of 1-aryloxy-3-piperidinylpropan-2-ols, including compounds structurally related to "this compound", were discovered to possess potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. These compounds, including 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, demonstrated selective and high affinity at the 5-HT1A receptor and serotonin reuptake inhibition at nanomolar concentrations. This dual activity suggests potential as new antidepressants beyond the current SSRI options, showcasing the therapeutic promise of such molecular frameworks (Takeuchi et al., 2003).
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-5,10,13-14,16H,6-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJOZBMTMNYOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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